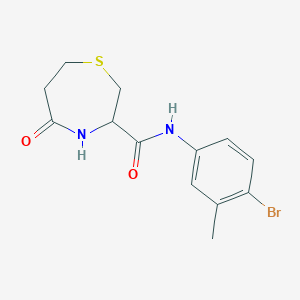

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane ring system fused with a carboxamide group. The molecule contains a 4-bromo-3-methylphenyl substituent, which distinguishes it from structurally related analogs.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-8-6-9(2-3-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSENHYYCGVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CSCCC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base and a solvent such as dichloromethane or ethanol.

Introduction of the Bromo-Substituted Phenyl Group: The bromo-substituted phenyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromo-substituted phenyl group to a phenyl group.

Substitution: The bromo-substituted phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dehalogenated phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new thiazepane-based compounds.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets.

Industry: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Electronic and Steric Considerations

- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in target binding compared to chlorine or fluorine.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, inferences can be drawn from structural trends:

- Target Affinity : Bromine’s bulk may improve binding to hydrophobic pockets in enzymes (e.g., proteases), whereas chlorine/fluorine in BG14767 might favor interactions with polar residues.

- Metabolic Stability : The methyl group in the target compound could slow oxidative metabolism compared to halogenated analogs, extending half-life .

Crystallographic and Computational Insights

Structural determination of such compounds often employs tools like SHELXL for small-molecule refinement, which is critical for elucidating conformational preferences and intermolecular interactions . Computational modeling (e.g., DFT calculations) could further predict reactivity and binding modes.

Q & A

Basic: What are the optimized synthetic routes for N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide?

The synthesis typically involves multi-step reactions starting with cyclization of L-cysteine derivatives under ammonia and methanolic conditions to form the 5-oxo-1,4-thiazepane core. Subsequent coupling of the carboxylic acid group with 4-bromo-3-methylaniline is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF as a solvent, yielding the target compound. Key parameters include reflux conditions (~80°C) and inert atmospheres to minimize side reactions .

Basic: How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

- NMR Spectroscopy : To confirm proton environments (e.g., the thiazepane ring and bromophenyl substituents).

- X-ray Crystallography : For absolute configuration determination. SHELXL software is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation .

Basic: What preliminary biological assays are recommended to screen its activity?

Initial screening should include:

- Antimicrobial Testing : Agar diffusion assays against Gram-negative pathogens (e.g., Salmonella Typhi), with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition : COX-2 or alkaline phosphatase inhibition assays using spectrophotometric methods (IC₅₀ calculation) .

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced: How do structural modifications to the thiazepane ring affect pharmacological activity?

Modifications such as substituting the 5-oxo group with a thioether or altering ring size (e.g., 6-membered vs. 7-membered) can drastically impact bioactivity. For example:

- Electron-Withdrawing Groups (e.g., -Br on the phenyl ring): Enhance COX-2 inhibition by increasing electrophilicity at the active site .

- Ring Expansion : Reduces conformational rigidity, potentially lowering binding affinity to enzymes like DPP-IV .

SAR studies should pair synthetic chemistry with molecular docking to prioritize analogs .

Advanced: What computational methods are suitable for elucidating its mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or SYK kinase. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the bromophenyl moiety .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Leverage datasets from analogs (e.g., fluorenyl or oxazepinone derivatives) to predict ADMET properties .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in enzyme inhibition (e.g., COX-2 vs. DPP-IV activity) may arise from polymorphic crystal forms or solvate differences. High-resolution structures (≤1.0 Å) refined via SHELXL can identify:

- Tautomeric States : E.g., keto-enol equilibria in the thiazepane ring affecting hydrogen-bond networks .

- Binding Site Water Molecules : Their displacement by the bromophenyl group may explain variability in IC₅₀ values across assays .

Methodological: What analytical techniques are critical for stability studies?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation products via LC-MS/MS .

- Kinetic Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

- Thermogravimetric Analysis (TGA) : To determine decomposition thresholds (>150°C suggests formulation stability) .

Methodological: How to design a robust in vitro-in vivo correlation (IVIVC) for pharmacokinetics?

- In Vitro : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption prediction.

- In Vivo : Administer to rodent models and measure plasma concentration via LC-MS. Apply Wagner-Nelson method for absorption rate correlation .

- Key Parameters : LogP (~2.5–3.5) and TPSA (80–100 Ų) to optimize bioavailability .

Data Contradiction: How to address variability in antimicrobial activity across studies?

- Strain-Specific Resistance : Test against isogenic bacterial strains (e.g., XDR vs. wild-type S. Typhi) to identify efflux pump or β-lactamase-mediated resistance .

- Check Chelation Effects : Use ICP-MS to rule out metal ion depletion in culture media, which can artificially lower MIC values .

Emerging Applications: What novel targets could this compound address beyond antimicrobials?

- SYK Kinase Inhibition : Relevant in autoimmune diseases; use FRET-based assays to measure kinase activity .

- Epigenetic Modulation : HDAC inhibition potential (analogous to carborane-capped inhibitors) via Western blot for acetylated histone H3 .

- Anticancer Synergy : Combine with cisplatin in cell viability assays to assess additive effects via Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.